molecular formula C14H23N4NaO6S3 B13440985 N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

Cat. No.: B13440985
M. Wt: 462.5 g/mol
InChI Key: RDWRHIZFQMIMKX-JMHMRROLSA-M
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Description

N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines biotin, a vital nutrient, with a sulfothioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:

    Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    Thioacetamide Addition: The activated biotin is then reacted with thioacetamide under controlled conditions to introduce the sulfothioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process would be optimized for yield and cost-effectiveness, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The sulfothioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfothioacetamide group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified thioacetamide derivatives.

    Substitution Products: Various substituted biotin derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has several applications in scientific research:

    Biochemistry: Used as a biotinylation reagent for labeling proteins and nucleic acids.

    Molecular Biology: Employed in affinity purification techniques to isolate biotinylated molecules.

    Medicine: Potential use in drug delivery systems due to its biotin component, which can target biotin receptors on cells.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the capture and detection of biotinylated molecules. The sulfothioacetamide group may also participate in specific chemical reactions, contributing to the compound’s overall functionality.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Compounds: Biotin-NHS ester, biotin-PEG derivatives.

    Thioacetamide Derivatives: N-(2-Aminoethyl)thioacetamide, N-(2-Sulfothioacetamid)biotinamide.

Uniqueness

N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities. This dual functionality allows it to participate in a wider range of biochemical and chemical reactions compared to other biotinylated compounds.

Properties

Molecular Formula

C14H23N4NaO6S3

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole

InChI

InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1

InChI Key

RDWRHIZFQMIMKX-JMHMRROLSA-M

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+]

Origin of Product

United States

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